1-(2-Hydroxynaphthalen-1-yl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxynaphthalen-1-yl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphthalen-1-yl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-hydroxy-1-naphthaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yield and purity, and the process would be scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxynaphthalen-1-yl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)-3-(4-methylphenyl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it might inhibit the production of pro-inflammatory cytokines or enzymes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structures and biological activities.
Curcumin: A well-known compound with anti-inflammatory and antioxidant properties.
Uniqueness
1-(2-Hydroxynaphthalen-1-yl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to its specific structure, which combines a naphthalene ring with a substituted phenyl ring. This unique structure may confer specific biological activities and properties that distinguish it from other similar compounds.
Properties
CAS No. |
38280-30-7 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H16O2/c1-14-6-8-15(9-7-14)10-12-18(21)20-17-5-3-2-4-16(17)11-13-19(20)22/h2-13,22H,1H3 |
InChI Key |
NLQZEBNLMNSQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.